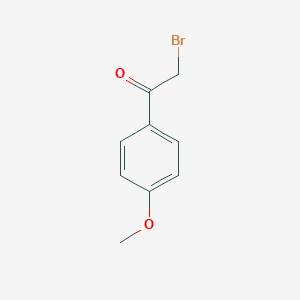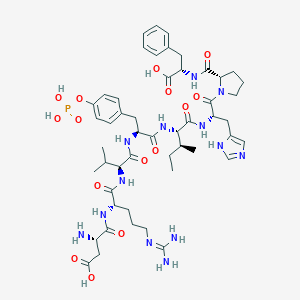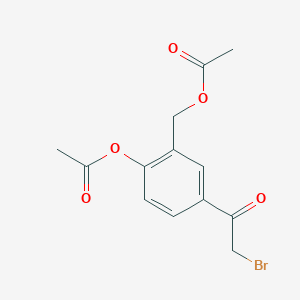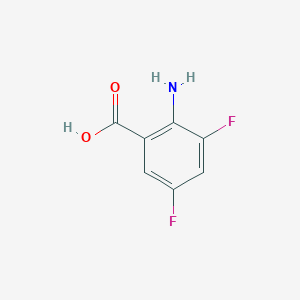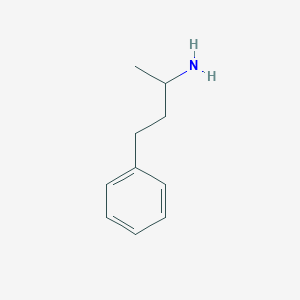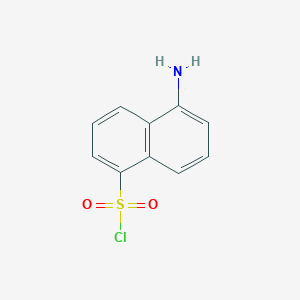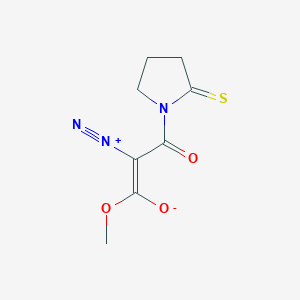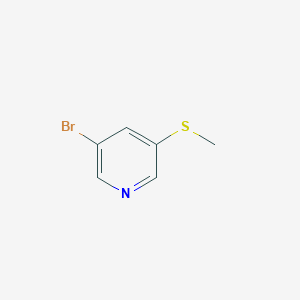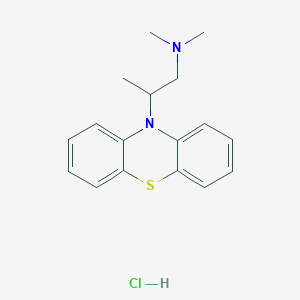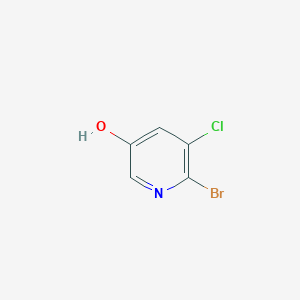
2-Bromo-3-chloro-5-hydroxypyridine
概要
説明
“2-Bromo-3-chloro-5-hydroxypyridine” is a chemical compound with the molecular formula C5H3BrClNO . It has a molecular weight of 208.44 g/mol . The IUPAC name for this compound is 6-bromo-5-chloropyridin-3-ol . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Bromo-3-chloro-5-hydroxypyridine” is 1S/C5H3BrClNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H . The compound has a Canonical SMILES representation of C1=C(C=NC(=C1Cl)Br)O . The compound has a total of 9 heavy atoms .
Physical And Chemical Properties Analysis
“2-Bromo-3-chloro-5-hydroxypyridine” has a molecular weight of 208.44 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are both 206.90865 g/mol . The Topological Polar Surface Area of the compound is 33.1 Ų .
科学的研究の応用
Medicinal Chemistry Applications
2-Bromo-3-chloro-5-hydroxypyridine is utilized as an active pharmaceutical intermediate. It’s involved in coupling reactions with halo aromatic amines and alcohols, providing a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines. These compounds are significant in the development of various drugs, including kinase inhibitors, antiviral agents, and antitumor agents .
Organic Synthesis Applications
In organic synthesis, this compound serves as an intermediate for synthesizing other organic compounds, such as drugs, pesticides, and dyes. It’s also used as a reagent in the research and development of new drugs .
Dye Synthesis Applications
2-Bromo-3-chloro-5-hydroxypyridine is used in the production of azo dyes and in the synthesis of complex natural products like pterocellin A and orelline, which are derived from reactions with kojic acid .
Safety And Hazards
特性
IUPAC Name |
6-bromo-5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKTYYVUEJTFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562011 | |
| Record name | 6-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-5-hydroxypyridine | |
CAS RN |
130284-56-9 | |
| Record name | 6-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130284-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)

